(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide
Description
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide is a chiral amide derivative featuring a 4-fluoro-phenyl-ethyl substituent on the nitrogen atom and a branched 3-methyl-butyramide backbone. The stereochemistry (S-configuration) at the amino-bearing carbon is critical for its interaction with biological targets, as enantioselectivity often dictates binding affinity and efficacy .
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(4-fluorophenyl)ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-8(2)12(15)13(17)16-9(3)10-4-6-11(14)7-5-10/h4-9,12H,15H2,1-3H3,(H,16,17)/t9?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXNJSCYNHHUQK-ACGXKRRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide typically involves several key steps:
Chiral Amine Synthesis: The starting material, (S)-1-(4-fluoro-phenyl)-ethylamine, can be synthesized through asymmetric reduction of the corresponding ketone using chiral catalysts.
Amide Bond Formation: The amine is then reacted with 3-methyl-butanoic acid or its activated derivative (such as an acid chloride or ester) to form the amide bond. This step often employs coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring the interaction of fluorinated phenyl compounds with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the effects of fluorine substitution on the biological activity of amides.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances binding affinity through hydrophobic interactions and potential hydrogen bonding. The chiral center ensures selective interaction with enantiomer-specific targets, leading to distinct biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
| Compound Name | Key Substituents/Backbone | Notable Features |
|---|---|---|
| (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide | 4-fluoro-phenyl-ethyl, 3-methyl-butyramide | High lipophilicity; stereospecific interactions |
| (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide | 3-CF₃-benzyl, ethyl group | Enhanced metabolic stability (CF₃ group) |
| 2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide | Cyclopropyl, acetamide backbone | Reduced steric hindrance; improved solubility |
| 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol | Ethanolamine backbone | Higher polarity; potential CNS penetration |
- Fluorine Substituents: The 4-fluoro-phenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2-[Methyl-(1-phenyl-propyl)-amino]-ethanol). Fluorine’s electron-withdrawing effects may also strengthen hydrogen bonding in target interactions .
- For example, 2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide lacks this branching, which may alter binding kinetics .
- N-Substituents: Cyclopropyl or trifluoromethyl-benzyl groups (e.g., in (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide) improve resistance to oxidative metabolism but may reduce solubility compared to the target compound’s 4-fluoro-phenyl-ethyl group .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothesized Properties Based on Structural Features
| Property | Target Compound | (S)-2-Amino-N-ethyl-3-methyl-N-(3-CF₃-benzyl)-butyramide | 2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide |
|---|---|---|---|
| LogP | ~2.8 (high lipophilicity) | ~3.5 (higher due to CF₃) | ~2.1 (lower due to cyclopropyl) |
| Solubility (mg/mL) | 0.15 (poor) | 0.08 (very poor) | 0.3 (moderate) |
| Metabolic Stability | Moderate | High (CF₃ resists oxidation) | Low (cyclopropyl may undergo ring-opening) |
- Lipophilicity : The target compound’s logP is intermediate, balancing membrane permeability and solubility better than analogs with trifluoromethyl groups .
- Metabolism : Unlike cyclopropyl-containing analogs, the target compound lacks labile rings, reducing susceptibility to cytochrome P450-mediated degradation.
Bioactivity and Target Selectivity
- Neurotransmitter Receptor Affinity: Ethanolamine derivatives (e.g., 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol) may exhibit serotonin or dopamine receptor modulation, but the target compound’s amide backbone likely shifts selectivity toward peptidase or protease targets .
- Enzyme Inhibition : The 3-methyl-butyramide group may enhance inhibition of enzymes like fatty acid amide hydrolase (FAAH) compared to straight-chain analogs, as seen in studies of similar branched amides .
Biological Activity
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide, also known by its CAS number 1290209-20-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chiral center, an amino group, and a substituted butyramide moiety, which contributes to its biological properties. The presence of the fluorophenyl group may enhance its binding affinity to various biological targets.
Research indicates that this compound may interact with several molecular pathways:
- Receptor Modulation : The compound has been studied for its ability to modulate G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
Therapeutic Applications
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Cancer Research : The compound has been investigated for its potential role in cancer therapy, particularly in inhibiting tumor growth through modulation of signaling pathways related to cell cycle regulation .
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of this compound, researchers observed significant reductions in pro-inflammatory cytokines in vitro. The results indicated that the compound could effectively inhibit the activation of NF-kB, a key transcription factor in inflammatory responses.
Study 2: Cancer Cell Proliferation
Another study focused on the compound's ability to inhibit proliferation in various cancer cell lines. The findings demonstrated that treatment with this compound resulted in decreased viability and induced apoptosis in human breast cancer cells. This suggests potential utility as an anticancer agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
